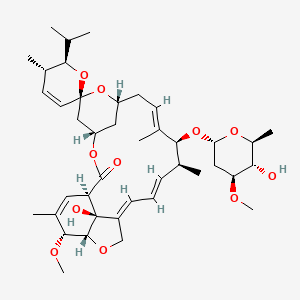
N-demethylhuperzinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-demethylhuperzinine is a natural product found in Lycopodiastrum casuarinoides with data available.
Scientific Research Applications
Isolation and Structural Analysis
- Lycodine-Type Alkaloids : N-demethylhuperzinine, identified in Lycopodium casuarinoides, is part of a group of lycodine-type alkaloids. Its structure and properties have been studied, contributing to the understanding of alkaloid chemistry (Yin, Fan, Wang, & Yue, 2006).
Pharmacological Research
- Acetylcholinesterase Inhibitory Activity : Research on Lycopodiastrum casuarinoides revealed the acetylcholinesterase (AChE) inhibitory activity of this compound. Such findings are significant for understanding the potential therapeutic applications of these alkaloids (Feng et al., 2019).
Biochemical Research
- Antifungal Activity : A study on 7-demethoxytylophorine, a compound related to this compound, demonstrated its antifungal activity, hinting at similar potentials for this compound in plant pathology and antifungal research (Chen, Qi, Peng, Chen, & Wan, 2019).
Methodological Advancements
- N-Demethylation Techniques : Methodological research on N-demethylation, the chemical process related to the formation of this compound, offers insights into synthetic chemistry and pharmaceutical production (Dong & Scammells, 2007).
Metabolic Pathways
- Metabolism Studies : Understanding the metabolic pathways of compounds like this compound can contribute to drug development and toxicological assessments, as shown in studies on related alkaloids (Abass et al., 2007).
Epigenetics and Gene Regulation
- RNA Demethylation : Research on RNA demethylases, which could potentially interact with compounds like this compound, provides insights into epigenetic regulation and gene expression (Zheng et al., 2013).
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(1R,9R,13R)-13-ethenyl-11-methyl-1-(methylamino)-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C16H20N2O/c1-4-12-11-7-10(2)9-16(12,17-3)13-5-6-15(19)18-14(13)8-11/h4-7,11-12,17H,1,8-9H2,2-3H3,(H,18,19)/t11-,12+,16+/m0/s1 |
InChI Key |
GSNAOXZKMHHMJN-HWWQOWPSSA-N |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)NC |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)NC |
Synonyms |
N-demethylhuperzinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-3-[3,5-Dimethoxy-4-[[(E)-3,7-dimethyl-2,6-octadienyl]oxy]phenyl]propenal](/img/structure/B1248783.png)









